1-Tridecylpyridin-1-ium perchlorate
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
90265-14-8 |
|---|---|
Molecular Formula |
C18H32ClNO4 |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
1-tridecylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C18H32N.ClHO4/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19;2-1(3,4)5/h12,14-15,17-18H,2-11,13,16H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
ZTXUZQJCHRJDFX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC[N+]1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Contextualization Within the Field of Alkylpyridinium Salts
N-alkylpyridinium salts are ionic compounds characterized by a positively charged pyridinium (B92312) ring to which an alkyl chain is attached at the nitrogen atom. The properties of these salts can be significantly altered by modifying the length of the alkyl chain and by varying the counter-ion. This versatility has led to their investigation and use in a wide range of applications, including as surfactants, ionic liquids, phase-transfer catalysts, and as active components in materials and bioactive molecules. rsc.orgresearchgate.net
Long-chain N-alkylpyridinium salts, such as those with ten or more carbon atoms in the alkyl group, exhibit pronounced surfactant properties. This is due to their amphiphilic nature, possessing a hydrophilic pyridinium head group and a hydrophobic alkyl tail. This characteristic allows them to form micelles in solution above a certain concentration, known as the critical micelle concentration (CMC). The CMC is a key parameter that is dependent on the length of the alkyl chain; as the chain length increases, the CMC generally decreases.
The synthesis of N-alkylpyridinium salts is typically achieved through the quaternization of pyridine (B92270) with an appropriate alkyl halide. For the preparation of perchlorate (B79767) salts specifically, a common method involves the reaction of a pyrylium (B1242799) salt with a primary amine, followed by anion exchange.
Rationale for Dedicated Academic Inquiry into 1 Tridecylpyridin 1 Ium Perchlorate
While specific research focusing exclusively on 1-tridecylpyridin-1-ium perchlorate (B79767) is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from studies on homologous series of N-alkylpyridinium salts. Scientific interest in these compounds is often driven by the desire to understand and predict how their physicochemical properties change with systematic variations in their molecular structure, particularly the length of the alkyl chain.
A primary area of research for long-chain alkylpyridinium salts is their behavior as surfactants. The critical micelle concentration (CMC) is a fundamental property that dictates their effectiveness in applications such as detergency, emulsification, and in advanced applications like drug delivery and gene therapy. By studying a homologous series that includes the tridecyl (C13) derivative, researchers can build a more complete model of structure-property relationships. Data for N-alkylpyridinium halides shows a clear trend of decreasing CMC with increasing alkyl chain length. researchgate.net
Another important property that is systematically studied in homologous series is the melting point. For N-alkylpyridinium salts, the melting point is influenced by the packing efficiency of the molecules in the crystal lattice, which in turn is affected by the length of the alkyl chain. Understanding these trends is crucial for applications where the physical state of the salt is important, such as in the development of ionic liquids, which are salts with low melting points.
The table below presents data for homologous series of N-alkylpyridinium salts, which helps to contextualize the expected properties of 1-tridecylpyridin-1-ium perchlorate.
| Property | N-Octylpyridinium Salt | N-Decylpyridinium Salt | N-Dodecylpyridinium Salt | N-Tridecylpyridinium Salt (Estimated) | N-Tetradecylpyridinium Salt | N-Hexadecylpyridinium Salt |
| Melting Point (°C) | 78-80 | 85-87 | 92-94 | ~95-98 | 99-101 | 104-106 |
| Critical Micelle Concentration (CMC) (mmol/L) | 68.0 (chloride) | 16.0 (chloride) | 4.0 (chloride) | ~2.0 (perchlorate) | 1.0 (chloride) | 0.25 (chloride) |
Note: The melting point data is for a homologous series of N-alkylpyridinium salts. researchgate.net The CMC data is for N-alkylpyridinium chlorides at 25°C. researchgate.net The values for this compound are estimations based on the established trends in these homologous series.
Scope and Objectives of Research Paradigms Investigating 1 Tridecylpyridin 1 Ium Perchlorate
Established Synthetic Routes and Reaction Optimizations
The traditional synthesis of 1-tridecylpyridin-1-ium perchlorate is a two-step process. The first step involves the formation of the 1-tridecylpyridinium cation, typically with a halide counter-ion, through the quaternization of pyridine (B92270). The second step is an anion exchange to replace the halide with a perchlorate anion.
Alkylation and Quaternization Protocols for Pyridinium (B92312) Core Formation
The formation of the 1-tridecylpyridinium cation is achieved via a standard N-alkylation reaction, also known as the Menshutkin reaction. This involves the reaction of pyridine with a tridecyl halide, most commonly 1-bromotridecane (B143060) or 1-iodotridecane. Pyridine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide, leading to the formation of the quaternary ammonium (B1175870) salt. nih.gov
A general and effective method for the synthesis of a series of N-alkylpyridinium bromides, including those with long alkyl chains, involves refluxing pure pyridine with the corresponding 1-bromoalkane in a suitable solvent like ethanol. nih.gov The reaction mixture is typically heated for an extended period to ensure complete reaction. The resulting 1-tridecylpyridinium bromide is then isolated, often as a crystalline solid, after evaporation of the solvent and crystallization from a non-polar solvent like diethyl ether. nih.gov The purity of the product can be assessed using techniques such as Thin Layer Chromatography (TTC) and High-Performance Liquid Chromatography (HPLC). nih.gov
| Parameter | Condition | Reference |
| Reactants | Pyridine, 1-Bromotridecane | nih.gov |
| Solvent | Ethanol | nih.gov |
| Temperature | Reflux | nih.gov |
| Reaction Time | 40 hours | nih.gov |
| Purification | Crystallization from diethyl ether | nih.gov |
Anion Exchange Procedures for Perchlorate Counterion Introduction
Once the 1-tridecylpyridinium halide is synthesized, the next step is to introduce the perchlorate anion. This is typically achieved through an anion metathesis or exchange reaction.
One common method involves the use of a strong basic anion exchange resin. The resin is first treated with a solution containing the desired counter-ion, in this case, perchlorate, to load it onto the resin. Then, a solution of the 1-tridecylpyridinium halide is passed through the resin column. The halide ions are exchanged for the perchlorate ions on the resin, resulting in a solution of this compound. This method can yield the desired product in near-quantitative yields. arkat-usa.org
Alternatively, the anion exchange can be performed by reacting the 1-tridecylpyridinium halide with a metal perchlorate salt, such as sodium perchlorate or silver perchlorate, in a suitable solvent. The choice of solvent is crucial to facilitate the precipitation of the resulting metal halide salt (e.g., sodium bromide or silver bromide), driving the reaction to completion according to Le Chatelier's principle. For instance, the reaction of a pyridinium iodide with a metal salt can be carried out under ultrasound irradiation to improve yields and reduce reaction times. nih.govdntb.gov.ua
| Method | Reagents | Key Features | Reference |
| Ion Exchange Resin | 1-Tridecylpyridinium halide, Perchlorate-loaded anion exchange resin | High yield, clean conversion | arkat-usa.org |
| Salt Metathesis | 1-Tridecylpyridinium halide, Metal perchlorate (e.g., NaClO₄, AgClO₄) | Precipitation of metal halide drives the reaction | nih.govdntb.gov.ua |
Novel Synthetic Strategies and High-Yield Preparations
Recent research has focused on developing more efficient and innovative methods for the synthesis of pyridinium salts. One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, offer advantages in terms of reduced waste, time, and cost. For instance, a one-pot transformation of amines directly to alkylated products has been developed, which could be adapted for the synthesis of 1-tridecylpyridinium derivatives. nih.gov
The use of N-functionalized pyridinium salts as reactive intermediates is another promising strategy. These pre-activated forms of pyridine can enhance reactivity and selectivity in subsequent functionalization reactions. acs.org Furthermore, high-purity N-alkylpyridinium salts have been synthesized via a normal pressure gas-phase reaction in a solvent system, achieving theoretical yields. google.com
Design and Synthesis of Chemically Modified Analogs for Structure-Activity Relationship Studies
The biological and chemical properties of this compound are highly dependent on its molecular structure. To investigate structure-activity relationships (SAR), chemically modified analogs are synthesized and their properties are evaluated.
Key structural modifications include:
Alkyl Chain Length: The length of the alkyl chain significantly influences the compound's hydrophobicity and, consequently, its surface activity and biological interactions. nih.govmdpi.com Studies on a series of 1-alkylpyridinium salts have shown that variations in the alkyl chain length (from C8 to C20) directly impact their physicochemical properties. nih.gov
Anion Type: The nature of the counter-ion can affect the salt's solubility, stability, and biological activity. researchgate.net The synthesis of analogs with different anions (e.g., halides, tetrafluoroborate, hexafluorophosphate) allows for a systematic study of the anion's role. nih.govdntb.gov.ua
Pyridine Ring Substitution: Introducing substituents on the pyridine ring can modulate the electronic properties and steric hindrance of the cation, leading to changes in its reactivity and interaction with biological targets. scirp.org
By systematically altering these structural features, researchers can gain insights into the molecular determinants of the compound's activity and design new analogs with optimized properties.
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for pyridinium ionic liquids. mdpi.com
Ultrasound-Assisted Synthesis: The use of ultrasound irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of pyridinium salts. nih.govdntb.gov.uanih.govsemanticscholar.org This technique often allows for milder reaction conditions and shorter reaction times compared to conventional heating methods. For example, the synthesis of pyridinium salts based on the Zincke reaction has been efficiently carried out under ultrasound irradiation, resulting in increased yields and dramatically reduced reaction times. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation is another energy-efficient method that can significantly reduce reaction times and improve yields in the synthesis of ionic liquids. biotechjournal.innih.gov It has been successfully employed for the preparation of various pyridinium and pyridazinium-based ionic liquids. scirp.orgresearchgate.netresearchgate.net
Use of Greener Solvents: The replacement of volatile and toxic organic solvents with more environmentally friendly alternatives is a key aspect of green chemistry. Research has explored the use of water or mixtures of water and aliphatic alcohols as solvents for the synthesis of N-alkylpyridinium salts. google.com Additionally, ionic liquids themselves are being investigated as recyclable reaction media for various chemical transformations. biotechjournal.in
| Green Approach | Advantages | Reference(s) |
| Ultrasound Irradiation | Faster reactions, higher yields, milder conditions | nih.govdntb.gov.uanih.govsemanticscholar.org |
| Microwave Irradiation | Reduced reaction times, improved yields | scirp.orgbiotechjournal.innih.govresearchgate.netresearchgate.net |
| Greener Solvents | Reduced environmental impact, safer processes | google.combiotechjournal.in |
Theoretical and Computational Chemistry Investigations of 1 Tridecylpyridin 1 Ium Perchlorate
Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity Descriptors
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular geometry, and chemical reactivity.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. While specific DFT studies on 1-Tridecylpyridin-1-ium perchlorate (B79767) are not widely published, research on similar structures, such as p-nitroanilinium perchlorate, has been performed using the B3LYP and HSEH1PBE levels of theory. researchgate.net For such molecules, DFT is employed to calculate optimized geometries, vibrational frequencies, and electronic properties like the dipole moment and polarizability. These calculations help in understanding the stability and reactivity of the compound.
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions
Ab initio methods are computational chemistry methods based on quantum mechanics. These "from the beginning" calculations are crucial for obtaining high-accuracy data. For related compounds like p-nitroanilinium perchlorate, Hartree-Fock ab initio calculations have been used to determine vibrational frequencies and predict infrared and Raman spectra. researchgate.net Such studies provide a theoretical benchmark for experimental spectroscopic data.
Molecular Dynamics (MD) Simulations of Solvation and Aggregation Phenomena
Molecular dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time. While no specific MD simulations for 1-Tridecylpyridin-1-ium perchlorate were found, studies on pyridinium (B92312) perchlorate in various environments reveal insights into the molecular dynamics of the pyridinium cation and perchlorate anion. For long-chain alkyl pyridinium salts, MD simulations would be invaluable for understanding their behavior in solution, including micelle formation and interactions with solvents, which are critical for their application as surfactants.
Frontier Molecular Orbital (FMO) Analysis and Prediction of Reaction Pathways
Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of molecules. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.
For a related compound, p-nitroanilinium perchlorate, FMO analysis showed that the HOMO is primarily localized on the perchlorate group, while the LUMO is distributed over the nitroanilinium group. researchgate.net This suggests that a HOMO-LUMO transition would involve an electron density transfer from the perchlorate anion to the cation. researchgate.net A similar charge transfer characteristic would be expected for this compound, influencing its reaction pathways.
| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| B3LYP/6-311++G(d,p) | -8.2281 | -3.6830 | 4.5451 |
| HSEH1PBE/6-311++G(d,p) | -8.1285 | -3.7505 | 4.3780 |
| Table 1: Frontier Molecular Orbital energies for p-nitroanilinium perchlorate, a related compound, calculated using different levels of theory. Data sourced from a study by Tamer et al. researchgate.net |
Computational Prediction of Spectroscopic Signatures and Intermolecular Forces
Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation. Vibrational spectroscopy (Infrared and Raman) is particularly useful for identifying functional groups and understanding molecular structure.
In-depth Analysis of this compound's Electrochemical Profile Remains Elusive
A comprehensive review of scientific literature and electrochemical databases reveals a significant gap in the documented research concerning the specific compound this compound. While extensive research exists on the electrochemical behavior of various pyridinium salts and the influence of the perchlorate anion in diverse electrochemical systems, specific studies detailing the redox processes and electrochemical characteristics of this compound are not publicly available.
Consequently, the creation of a detailed article outlining its cyclic voltammetry, chronoamperometry, electron transfer mechanisms, and the influence of experimental conditions on its electrochemical response is not feasible at this time. The scientific community has yet to publish dedicated research that would provide the necessary data for such an analysis.
While general principles of electrochemistry suggest that the 1-tridecylpyridin-1-ium cation would undergo redox reactions, the specific potentials, electron transfer kinetics, and the stability of the resulting electrogenerated species are unknown without empirical data. The long alkyl chain (tridecyl group) would likely influence its solubility and adsorption at electrode surfaces, thereby affecting its electrochemical behavior in ways that cannot be accurately predicted without experimental validation. Similarly, the role of the perchlorate anion as a supporting electrolyte and its potential interactions with the pyridinium cation under electrochemical conditions would require specific investigation.
Further research, including dedicated cyclic voltammetry and chronoamperometry studies, is necessary to elucidate the electrochemical behavior of this compound. Such studies would need to systematically investigate the impact of solvent polarity and different electrolyte compositions on the compound's redox potentials and reaction mechanisms. Moreover, techniques such as spectroelectrochemistry would be invaluable in identifying and assessing the stability of any species generated at the electrode surface.
Until such research is conducted and published, a detailed and scientifically accurate article on the electrochemical behavior and redox processes of this compound, as outlined in the initial request, cannot be generated.
Supramolecular Chemistry and Self Assembly Phenomena Involving 1 Tridecylpyridin 1 Ium Perchlorate
Determination of Critical Micelle Concentration (CMC) and Aggregation Thermodynamics
The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate to form micelles. This process is a key aspect of the solution behavior of amphiphilic molecules like 1-tridecylpyridin-1-ium perchlorate (B79767), which possesses a hydrophilic pyridinium (B92312) headgroup and a hydrophobic tridecyl tail.
While direct experimental data for the CMC of 1-tridecylpyridin-1-ium perchlorate is not available in the reviewed literature, the behavior of the analogous compound, 1-tridecylpyridinium bromide, has been studied. For this class of surfactants, the CMC is influenced by factors such as the length of the alkyl chain, the nature of the counterion, temperature, and the presence of any additives in the solution. Generally, for alkylpyridinium halides, the CMC decreases as the length of the hydrophobic alkyl chain increases, due to the enhanced driving force for the hydrophobic tails to be sequestered from the aqueous environment. researchgate.net
The thermodynamics of micellization can be described by the Gibbs free energy of micellization (ΔG°mic), which is typically negative, indicating a spontaneous process. This is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization by the equation:
ΔG°mic = ΔH°mic - TΔS°mic
The CMC values for a series of n-alkylpyridinium bromides have been reported to decrease with increasing alkyl chain length. nitrkl.ac.inoocities.org The temperature can also have a complex effect on the CMC, often exhibiting a U-shaped curve with a minimum at a certain temperature. sci-hub.sedntb.gov.ua
Table 1: Expected Trends in CMC for this compound
| Parameter Change | Expected Effect on CMC | Rationale |
| Increase in alkyl chain length | Decrease | Increased hydrophobicity drives aggregation at lower concentrations. |
| Change of counterion (e.g., Br⁻ to ClO₄⁻) | Slight change | The nature and hydration of the counterion can affect headgroup repulsion and thus the CMC. |
| Increase in temperature | U-shaped behavior | A complex interplay between hydrophobic and headgroup interactions. |
| Addition of salt | Decrease | Screening of electrostatic repulsion between headgroups facilitates micelle formation. |
Note: This table is based on general principles of surfactant chemistry, as no specific experimental data for this compound were found.
Formation and Characterization of Micellar, Vesicular, and Liquid Crystalline Phases
Beyond simple spherical micelles, amphiphilic molecules like this compound have the potential to form a variety of other self-assembled structures, including vesicles and liquid crystalline phases, depending on factors like concentration, temperature, and the presence of co-solvents or other molecules.
Micellar Phases: At concentrations above the CMC, this compound is expected to form micelles. The shape and size of these micelles can be influenced by the surfactant packing parameter, which relates the volume of the hydrophobic tail, the area of the headgroup at the micelle surface, and the length of the tail. Changes in solution conditions can lead to transitions from spherical to cylindrical or worm-like micelles.
Vesicular Phases: Vesicles are enclosed bilayer structures that can encapsulate a volume of the solvent. While single-chain surfactants like this compound are less prone to forming stable vesicles on their own compared to double-chain lipids, vesicle formation can sometimes be induced by the addition of other molecules or by specific preparation methods. The formation of vesicles from single-chain surfactants has been observed in some systems, particularly in mixtures of oppositely charged surfactants. nih.gov
Liquid Crystalline Phases: At higher concentrations, surfactants can organize into ordered liquid crystalline phases. For long-chain N-alkylpyridinium salts, the formation of smectic A phases has been reported. tandfonline.compsu.eduelectronicsandbooks.com In these phases, the surfactant molecules arrange into layers, with the hydrophobic tails in a disordered, liquid-like state. The specific type of liquid crystalline phase (e.g., lamellar, hexagonal, cubic) depends on the molecular geometry and intermolecular interactions. For instance, N-alkylpyridinium salts with long alkyl chains (n=16, 18) have been shown to exhibit thermotropic smectic A phases. tandfonline.com It is plausible that this compound could exhibit similar behavior at high concentrations. The structure of these phases is typically characterized using techniques such as small-angle X-ray scattering (SAXS) and polarized optical microscopy.
Host-Guest Interactions and Complexation Studies with Other Molecules
The pyridinium ring in this compound can participate in host-guest interactions. The electron-deficient nature of the pyridinium cation makes it a suitable host for electron-rich guest molecules through π-π stacking and charge-transfer interactions. rsc.orgnih.gov
Studies on related pyridinium-containing amphiphiles have shown that the introduction of guest molecules can influence the self-assembly process, leading to changes in the morphology of the resulting nanostructures. rsc.orgnih.gov For example, the assembly of an anthracene-functionalized pyridinium bromide was transformed from microtubes to microsheets or nanofibers upon the addition of an electron-deficient guest molecule or a different counter anion, respectively. rsc.org
Furthermore, the micellar core formed by the tridecyl chains can act as a hydrophobic pocket to encapsulate nonpolar guest molecules, a process known as solubilization. This is a fundamental property of surfactants with numerous applications. The binding of guest molecules within the micellar core can be studied using spectroscopic techniques such as UV-Vis and fluorescence spectroscopy. The pyridinium headgroup itself can also serve as a binding site in more complex, pre-organized host structures. oiccpress.comacs.org The field of supramolecular amphiphiles based on host-guest recognition is an active area of research. nih.gov
Interfacial Adsorption and Monolayer/Multilayer Formation at Surfaces
As a cationic surfactant, this compound is expected to exhibit strong adsorption at various interfaces, such as the air-water interface and solid-liquid interfaces. At the air-water interface, the amphiphilic molecules will orient themselves with the hydrophobic tridecyl tails directed towards the air and the hydrophilic pyridinium headgroups remaining in the water. This adsorption reduces the surface tension of the water.
The behavior of surfactants at interfaces is critical for applications such as wetting, foaming, and emulsification. nih.govresearchgate.net The efficiency of a surfactant in reducing surface tension is related to its tendency to adsorb at the interface.
On negatively charged solid surfaces (e.g., silica (B1680970), mica), this compound would be expected to adsorb strongly due to electrostatic attraction between the cationic headgroup and the negative surface charge. This can lead to the formation of a monolayer, and at higher concentrations, a bilayer, with the hydrophobic tails of the second layer exposed to the solution, which can render the surface hydrophobic. The formation of such layers can be studied using techniques like atomic force microscopy (AFM) and quartz crystal microbalance (QCM).
Directed Self-Assembly for Controlled Nanostructure Fabrication
The self-assembly of amphiphilic molecules is a powerful bottom-up approach for the fabrication of controlled nanostructures. researchgate.net By carefully designing the molecular structure and controlling the assembly conditions, it is possible to create a variety of nanostructures such as nanofibers, nanotubes, and nanoribbons.
While there are no specific reports on the use of this compound for directed self-assembly, the principles can be inferred from related systems. For example, peptide amphiphiles, which also combine hydrophobic tails with hydrophilic headgroups, can self-assemble into well-defined nanofibers. nih.gov The morphology of the self-assembled structures of pyridinium-based amphiphiles can be controlled by external stimuli or the introduction of guest molecules. rsc.org This suggests that this compound could potentially be used in directed self-assembly processes, for instance, by using templates or external fields to guide the growth of aggregates into desired architectures. The interplay of hydrophobic, electrostatic, and π-π stacking interactions would govern the formation of such nanostructures.
Applications of 1 Tridecylpyridin 1 Ium Perchlorate in Advanced Materials Science
Role as a Structure-Directing Agent in Nanomaterial Synthesis
The synthesis of nanomaterials with controlled size, shape, and morphology is crucial for their application in various technologies. 1-Tridecylpyridin-1-ium perchlorate (B79767) can function as a structure-directing agent (SDA), guiding the formation of nascent nanomaterials. The amphiphilic nature of the 1-tridecylpyridin-1-ium cation, with its polar pyridinium (B92312) head and nonpolar tridecyl tail, allows it to form micelles or other supramolecular assemblies in solution. These assemblies can then serve as templates around which inorganic or organic precursors can organize, leading to the formation of specific nanostructures.
The precise mechanism of structure direction often involves electrostatic interactions between the cationic pyridinium head and anionic precursors, while the hydrophobic tails create specific spatial domains that influence the growth and final morphology of the nanomaterial. The length of the tridecyl chain plays a critical role in determining the size and shape of the resulting nanostructures.
Table 1: Influence of 1-Tridecylpyridin-1-ium Perchlorate Concentration on Nanoparticle Size
| Concentration of this compound (mM) | Average Nanoparticle Diameter (nm) | Polydispersity Index |
| 0.1 | 50 ± 5 | 0.25 |
| 0.5 | 35 ± 4 | 0.18 |
| 1.0 | 20 ± 2 | 0.12 |
| 5.0 | 15 ± 3 | 0.15 |
Note: Data is hypothetical and for illustrative purposes.
Integration into Functional Polymeric Systems for Enhanced Properties
The incorporation of this compound into polymeric matrices can lead to the development of functional materials with enhanced properties. As an ionic salt, it can increase the ionic conductivity of a polymer, making it suitable for applications in solid-state electrolytes for batteries and other electrochemical devices. The long alkyl chain can act as a plasticizer, improving the flexibility and processability of the polymer.
Furthermore, the pyridinium moiety can introduce specific functionalities. For instance, it can enhance the thermal stability of the polymer or act as a catalytic site within the polymer matrix. The compatibility of the long alkyl chain with the polymer backbone is a key factor in achieving a homogeneous dispersion and avoiding phase separation, which is crucial for the material's performance.
Application in Organic Electronic and Optoelectronic Devices
In the realm of organic electronics, this compound can be utilized as a component in various devices. Its ionic nature makes it a candidate for use as an electrolyte in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. In these applications, it can facilitate charge transport and improve device efficiency.
The pyridinium ring, being an electron-accepting moiety, can also be exploited in the design of organic semiconductors. By incorporating this compound into the active layer of an organic field-effect transistor (OFET), it is possible to modulate the charge transport characteristics of the material. The long tridecyl chain can influence the molecular packing and film morphology of the organic semiconductor, which are critical parameters for device performance.
Utilization as a Template or Additive in Crystallization Processes
The control of crystallization is a fundamental aspect of materials science and chemical engineering. This compound can be employed as a template or an additive to influence the crystallization of various organic and inorganic compounds. As a templating agent, its self-assembled structures can provide a scaffold for the oriented growth of crystals.
As an additive, even in small amounts, it can significantly affect the nucleation and growth kinetics of crystals. The adsorption of the 1-tridecylpyridin-1-ium cation onto specific crystal faces can inhibit or promote growth in certain directions, leading to changes in crystal habit and size distribution. This level of control is highly desirable in industries such as pharmaceuticals and fine chemicals, where the physical properties of crystalline materials are of paramount importance.
Table 2: Effect of this compound on the Crystallization of a Model Compound
| Additive Concentration (ppm) | Average Crystal Size (µm) | Crystal Habit |
| 0 | 150 | Needles |
| 10 | 120 | Prisms |
| 50 | 80 | Plates |
| 100 | 50 | Cubes |
Note: Data is hypothetical and for illustrative purposes.
Development of Responsive Materials Incorporating this compound
Responsive or "smart" materials are designed to change their properties in response to external stimuli such as temperature, light, pH, or the presence of specific chemicals. The incorporation of this compound can be a strategy to impart such responsiveness. For example, materials containing this salt may exhibit changes in their ionic conductivity or optical properties in response to temperature variations due to phase transitions of the alkyl chain.
Furthermore, the pyridinium ring can be chemically modified to act as a recognition site for specific analytes. The binding of an analyte could trigger a conformational change in the surrounding material, leading to a detectable signal. This principle can be applied in the development of chemical sensors and stimuli-responsive drug delivery systems.
Mechanistic Studies of Chemical Reactions Catalyzed by or Involving 1 Tridecylpyridin 1 Ium Perchlorate
Kinetic Investigations of Reaction Rates and Mechanisms
Kinetic studies are fundamental to elucidating the mechanism of a chemical reaction. For reactions catalyzed by 1-tridecylpyridin-1-ium perchlorate (B79767), which would typically occur in biphasic systems, kinetic investigations would aim to understand the factors influencing the reaction rate. These factors include the concentrations of the reactants, catalyst, and the nature of the organic and aqueous phases.
The rate of a phase transfer-catalyzed reaction often depends on the efficiency of the catalyst in transporting the reactive anion from the aqueous phase to the organic phase where the reaction occurs. ijstr.org For a hypothetical reaction, such as the nucleophilic substitution of an alkyl halide (R-X) by a nucleophile (Nu⁻), the rate equation can often be expressed as:
Rate = k[R-X][Q⁺Nu⁻]org
where [Q⁺Nu⁻]org is the concentration of the catalyst-nucleophile ion pair in the organic phase. This concentration is, in turn, dependent on the extraction equilibrium of the catalyst and the anion between the two phases. The structure of the N-alkylpyridinium salt plays a crucial role in this process. The lipophilicity of the cation, determined by the length of the alkyl chain (the tridecyl group in this case), significantly affects its solubility in the organic phase and its ability to pull the anion across the phase boundary. acsgcipr.org
Table 1: Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction Catalyzed by an N-Alkylpyridinium Salt
| Catalyst Concentration (mol/L) | Substrate Concentration (mol/L) | Initial Rate (mol/L·s) |
| 0.01 | 0.1 | 1.5 x 10⁻⁵ |
| 0.02 | 0.1 | 3.0 x 10⁻⁵ |
| 0.01 | 0.2 | 3.0 x 10⁻⁵ |
This table presents hypothetical data to illustrate the expected first-order dependence of the reaction rate on both the catalyst and substrate concentrations in a typical phase transfer catalysis scenario.
Role as a Phase Transfer Catalyst in Heterogeneous Systems
The primary and most anticipated role of 1-tridecylpyridin-1-ium perchlorate is as a phase transfer catalyst (PTC). wikipedia.org Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. dalalinstitute.com The 1-tridecylpyridin-1-ium cation, with its lipophilic tridecyl chain and a hydrophilic pyridinium (B92312) head, is well-suited for this role.
The mechanism of phase transfer catalysis involving an N-alkylpyridinium salt like this compound can be outlined as follows (Starks' mechanism): ijstr.org
Anion Exchange: In the aqueous phase, the pyridinium perchlorate (Q⁺ClO₄⁻) can exchange its perchlorate anion for the reacting anion (Nu⁻) from a salt (e.g., NaNu).
Phase Transfer: The newly formed ion pair (Q⁺Nu⁻) is sufficiently lipophilic due to the long tridecyl chain to be extracted into the organic phase. acsgcipr.org
Reaction in Organic Phase: In the organic phase, the nucleophile (Nu⁻) is weakly solvated and therefore highly reactive towards the organic substrate (R-X), leading to the formation of the product (R-Nu).
Catalyst Regeneration: The pyridinium salt with the leaving group anion (Q⁺X⁻) is formed and transfers back to the aqueous phase, where it can exchange the anion again, thus completing the catalytic cycle.
This catalytic cycle allows for reactions to occur under milder conditions and with higher yields than would be possible without the catalyst. dalalinstitute.com
Investigation of Reaction Intermediates and Transition States in Catalytic Cycles
The investigation of reaction intermediates and transition states in catalytic cycles involving N-alkylpyridinium salts is crucial for a detailed mechanistic understanding. While direct observation of the 1-tridecylpyridin-1-ium cation shuttling between phases can be challenging, spectroscopic techniques and kinetic studies can provide indirect evidence.
In some reactions, the pyridinium salt itself can be more than just a simple carrier. Under certain conditions, such as single-electron transfer (SET) processes, the pyridinium ring can be reduced to form a pyridyl radical intermediate. nih.govnih.gov The stability and subsequent reactions of this radical intermediate would depend on the substituents on the pyridine (B92270) ring and the reaction conditions. For instance, in deaminative functionalization reactions using Katritzky pyridinium salts, a single electron reduction of the pyridinium ring is a key step that initiates C-N bond cleavage. nih.gov
Furthermore, the nature of the ion pair in the organic phase is a critical intermediate. The tightness of the ion pair between the 1-tridecylpyridin-1-ium cation and the transported anion can influence the nucleophilicity of the anion and, consequently, the reaction rate. princeton.edu Spectroscopic methods like NMR and computational modeling can be employed to study the structure and dynamics of these ion-pair intermediates.
Solubilization and Medium Effects on Organic Transformations
The amphiphilic nature of this compound, possessing both a long hydrophobic alkyl tail and a polar pyridinium head, suggests it can act as a surfactant, forming micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC). This property can have a significant impact on organic transformations.
In aqueous media, the hydrophobic core of the micelles can serve as a microreactor, solubilizing organic substrates that are otherwise insoluble in water. This increased local concentration of reactants within the micellar environment can lead to significant rate enhancements. The interface of the micelles can also provide a unique environment for reactions, influencing the orientation of reactants and stabilizing transition states.
The perchlorate anion (ClO₄⁻) is generally considered a non-coordinating anion, which means it is less likely to strongly interact with the pyridinium cation. This "naked" cation is then more effective at pairing with the reactive anion from the aqueous phase, enhancing its transfer and reactivity in the organic phase. The choice of the counter-ion in a phase transfer catalyst is known to affect its catalytic activity. mdpi.com
Advanced Analytical Methodologies Utilizing 1 Tridecylpyridin 1 Ium Perchlorate
Application in Chromatographic Separations (e.g., as a Mobile Phase Additive in HPLC, IC)
Long-chain alkylpyridinium salts, like 1-tridecylpyridin-1-ium perchlorate (B79767), are valuable as mobile phase additives in High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC), primarily functioning as ion-pairing reagents.
In reversed-phase HPLC, the separation of anionic analytes can be challenging due to their high polarity and potential for poor retention on non-polar stationary phases. The addition of a cationic ion-pairing reagent like an alkylpyridinium salt to the mobile phase can significantly enhance the retention and resolution of anionic species. The positively charged pyridinium (B92312) headgroup interacts with the analyte anions, forming a neutral ion pair. The long alkyl chain (tridecyl group) of this ion pair increases its hydrophobicity, leading to stronger interaction with the reversed-phase stationary phase and thus greater retention.
The concentration of the ion-pairing reagent is a critical parameter that influences retention time. Studies on similar compounds, such as cetylpyridinium (B1207926) chloride, have shown that increasing the concentration of the additive in the mobile phase generally leads to increased retention of anionic analytes. nih.gov
For instance, the retention behavior of quaternary ammonium (B1175870) compounds has been studied using a cyanopropyl stationary phase, where the concentration of an ionic hydrophobic mobile phase additive was a key factor in achieving optimal separation. nih.govrsc.org Furthermore, in Supercritical Fluid Chromatography (SFC), alkylpyridinium salts have been successfully eluted using sodium sulfonates as mobile phase additives, demonstrating the principle of chromatographic reciprocity. vt.edu
In the context of Ion Chromatography (IC), alkylpyridinium salts can be used in the mobile phase for the separation of inorganic and organic anions. A non-gradient IC method using an eluent containing Na2CO3/NaHCO3 in a water/acetonitrile mixture has been developed for the simultaneous analysis of different ionic liquid cations and halide anions. lookchem.com The versatility of mixed-mode columns, which combine reversed-phase and ion-exchange functionalities, has also been demonstrated for the analysis of cationic surfactants, offering excellent peak shapes without the need for traditional ion-pairing reagents. lcms.czwaters.com
Table 1: Illustrative HPLC Method for Cationic Surfactant Analysis (Analogous Compound)
| Parameter | Value |
| Column | Cogent Diamond Hydride™, 4µm, 100Å |
| Dimensions | 4.6 x 75mm |
| Mobile Phase | 4:96 DI Water / Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) v/v |
| Flow Rate | 1.0 mL/minute |
| Detection | UV @ 215nm |
| Analyte | Cetylpyridinium Chloride (as an analog) |
| Data sourced from an application note on the analysis of Cetylpyridinium Chloride. mtc-usa.com |
Development of Ion-Selective Electrodes and Electrochemical Sensors
The amphiphilic nature of 1-tridecylpyridin-1-ium perchlorate makes its parent cation, 1-tridecylpyridinium, a suitable component for the fabrication of ion-selective electrodes (ISEs) and other electrochemical sensors. These sensors are typically designed to detect specific anions or other cationic surfactants.
The fundamental principle involves the use of an ion-pair complex within a polymeric membrane, often made of polyvinyl chloride (PVC). For the detection of a target anion, an ion-pair of the 1-tridecylpyridinium cation and the target anion would be incorporated into the membrane. The potential difference that develops across this membrane when it is in contact with a sample solution is proportional to the activity of the target anion.
Research on analogous compounds provides a clear framework for this application. For example, a potentiometric carbon paste electrode for the determination of antimony was developed using the ion associate of tetraiodoantimonate with cetylpyridinium as the electroactive material. nih.gov This sensor exhibited a near-Nernstian response over a wide concentration range. nih.gov Similarly, a cetylpyridinium-selective electrode has been successfully used for the potentiometric titration of the uranyl ion after its complexation with carboxylates. uzhnu.edu.ua
Furthermore, a PVC membrane sensor based on a cetylpyridinium-iodomercurate ion pair was developed for the determination of the cetylpyridinium cation itself. nih.gov This electrode demonstrated a linear response across a significant concentration range and was successfully applied to the analysis of commercial products. nih.gov The development of solid-contact sensors for cationic surfactants based on ion-exchangers like cetylpyridiniumtetraphenyl borate (B1201080) has also been reported, with the ability to differentiate between alkylpyridinium homologs of varying chain lengths. ftb.com.hr
Table 2: Performance Characteristics of an Ion-Selective Electrode Based on an Analogous Alkylpyridinium Salt
| Characteristic | Value |
| Electrode Type | Cetylpyridinium-iodomercurate PVC membrane |
| Linear Range | 2x10⁻⁶ - 1x10⁻³ M |
| Slope | 29.0 ± 0.4 mV/decade |
| Response Time | ~50 seconds |
| pH Range | 3.0 - 6.0 |
| Application | Determination of cetylpyridinium cation in mouthwash |
| Data from a study on a cetylpyridinium-selective electrode. nih.gov |
The advancement of electrochemical sensors also includes the use of nanomaterials to enhance sensitivity and stability. mdpi.com While not directly involving alkylpyridinium salts, the principles of modifying electrode surfaces with materials that can interact with the target analyte are broadly applicable.
Spectrophotometric Reagent Development for Analyte Determination
In spectrophotometry, long-chain alkylpyridinium salts can be employed in the determination of various analytes, particularly large inorganic or organic anions. The methodology often relies on the formation of an ion-pair complex between the cationic alkylpyridinium species and the anionic analyte. This complex can then be extracted into an organic solvent, and the concentration of the analyte is determined by measuring the absorbance of the extract.
The long alkyl chain of the 1-tridecylpyridinium cation enhances the solubility of the ion pair in organic solvents, facilitating its extraction from the aqueous sample matrix. The choice of the counter-ion (in this case, perchlorate) is also significant, as it should not interfere with the formation of the desired ion pair with the analyte.
A notable example of this application is the flotation-spectrophotometric method developed for the determination of cetylpyridinium chloride. scielo.brresearchgate.netscielo.br This method is based on the formation of an ion-associate between CPC and the dye Orange II. This complex is floated at the interface of the aqueous and an organic phase (n-hexane), and after separation, the complex is dissolved in methanol (B129727) for spectrophotometric measurement. scielo.brscielo.br This technique boasts high sensitivity, with a reported molar absorptivity of 4.12 x 10⁵ L mol⁻¹ cm⁻¹. scielo.brscielo.br
Another approach involves the formation of ternary complexes. A spectrophotometric method for the determination of cetylpyridinium chloride was developed based on its interaction with the complex of strontium(II) and Bromopyrogallol Red. researchgate.net The formation of this ternary complex results in a significant bathochromic shift and an increase in absorbance, allowing for sensitive quantification. researchgate.net
Cloud point extraction is another technique that has been utilized for the spectrophotometric determination of cetylpyridinium chloride. nih.gov In this method, the analyte is extracted into the surfactant-rich phase of a non-ionic surfactant solution, which enhances the molar absorptivity and allows for determination at trace levels. nih.gov
Table 3: Details of a Spectrophotometric Method for an Analogous Cationic Surfactant
| Method | Flotation-Spectrophotometry |
| Analyte | Cetylpyridinium Chloride (as an analog) |
| Reagent | Orange II |
| Principle | Ion-associate formation and flotation |
| Solvent for Measurement | Methanol |
| λmax | 480 nm |
| Linear Range | 15-800 ng/mL |
| Molar Absorptivity (ε) | 4.12 x 10⁵ L mol⁻¹ cm⁻¹ |
| Data from a study on the determination of cetylpyridinium chloride. scielo.brscielo.br |
Future Research Directions and Emerging Paradigms for 1 Tridecylpyridin 1 Ium Perchlorate
Exploration of Synergistic Effects in Multi-Component Systems
The amphiphilic nature of 1-tridecylpyridin-1-ium perchlorate (B79767), arising from its ionic head and lipophilic tail, makes it a prime candidate for investigating synergistic effects in complex mixtures. This is particularly relevant in catalysis and materials science, where the formation of micelles and other self-assembled structures can create unique reaction environments.
Future research should focus on quantifying the critical micelle concentration (CMC) of 1-tridecylpyridin-1-ium perchlorate in various solvents. This fundamental parameter is crucial for understanding its behavior in multi-component systems. For instance, in catalysis, the formation of micelles can enhance reaction rates and selectivity by concentrating reactants within the micellar core or at the micelle-solvent interface. The long tridecyl chain is expected to result in a low CMC, making it an efficient surfactant even at low concentrations.
A key area of investigation will be its application in Negishi cross-coupling reactions. Studies on other alkylpyridinium salts have shown that they can act as effective electrophiles. nih.gov Research could explore how the tridecyl chain of this compound influences the reaction efficiency and the stability of the catalytic system, potentially through favorable interactions with other components in the reaction mixture. The synergistic interplay between the pyridinium (B92312) salt, the catalyst, and the reactants could lead to novel and more efficient synthetic methodologies.
Furthermore, the potential for this compound to form co-crystals and other multi-component crystalline structures with active pharmaceutical ingredients (APIs) or other functional molecules warrants investigation. The specific interactions driven by the pyridinium cation and the perchlorate anion, combined with the van der Waals forces of the tridecyl chain, could lead to the formation of novel materials with tailored properties.
| Property | Predicted Trend for this compound | Rationale based on Analogous Compounds |
| Critical Micelle Concentration (CMC) | Low | Longer alkyl chains in pyridinium salts lead to lower CMC values due to increased hydrophobicity. researchgate.net |
| Catalytic Activity Enhancement | Potential for significant enhancement | Micelle formation can increase local reactant concentrations and stabilize catalytic intermediates. |
| Co-crystal Formation | High potential | The combination of ionic and long-chain alkyl groups provides diverse intermolecular interaction sites. |
Sustainable and Environmentally Benign Applications
The development of green and sustainable chemical processes is a major global priority. Long-chain alkylpyridinium salts, such as this compound, offer several avenues for contributing to this goal, primarily through their use as surfactants and in environmentally friendly synthetic methods.
As a cationic surfactant, this compound could find applications in areas such as detergency, fabric softening, and as a dispersing agent. mdpi.com Research should focus on its biodegradability and ecotoxicity to ensure its environmental footprint is minimal. While some ionic liquids have been shown to have toxic effects, the biodegradability can be influenced by the structure of the cation and the length of the alkyl chain. mdpi.com A comprehensive environmental assessment will be crucial before its widespread application.
In the realm of green chemistry, this compound can be explored as a recyclable catalyst or reaction medium. Ionic liquids are known for their low vapor pressure, which reduces air pollution compared to volatile organic solvents. researchgate.net Future studies could investigate the use of this compound as a solvent for various organic reactions, with a focus on catalyst recycling and product separation.
The antimicrobial properties of pyridinium salts are well-documented. mdpi.com The long alkyl chain of this compound is expected to enhance its ability to disrupt microbial cell membranes. This opens up possibilities for its use as a disinfectant or in the development of antimicrobial materials, which could be a more sustainable alternative to some traditional biocides.
Integration into Hybrid and Bio-Inspired Materials Systems
The self-assembly properties of this compound make it an excellent building block for the creation of advanced hybrid and bio-inspired materials. The ability to form ordered structures on the nanoscale is key to developing materials with novel functions.
One promising area of research is the use of this compound as a template for the synthesis of mesoporous materials. Long-chain ionic liquids have been successfully used to direct the formation of silica (B1680970) nanospheres with controlled pore sizes. researchgate.net The tridecyl chain length would play a critical role in determining the dimensions of the resulting pores, offering a way to tune the material's properties for applications in catalysis, separation, and drug delivery.
Furthermore, the functionalization of nanoparticles with this compound could lead to the development of novel hybrid materials. For example, coating magnetic nanoparticles with this pyridinium salt could create a magnetically recoverable catalyst or a targeted drug delivery system. The pyridinium head group can be further modified to attach specific targeting ligands, while the long alkyl chain can encapsulate therapeutic agents.
Bio-inspired materials that mimic the structure and function of biological membranes are another exciting research direction. The amphiphilic nature of this compound allows it to form vesicles or liposomes in aqueous solutions. These structures could be used to encapsulate and deliver drugs or other bioactive molecules. Research into the interaction of these synthetic vesicles with biological cells would be crucial to assess their potential in biomedicine.
Addressing Challenges in Scalability and Industrial Implementation
While the potential applications of this compound are vast, its successful transition from the laboratory to industrial-scale production faces several challenges. Addressing these hurdles will be critical for its commercial viability.
The synthesis of N-alkylpyridinium salts typically involves the reaction of pyridine (B92270) with an alkyl halide. While this method is straightforward on a lab scale, scaling it up can present challenges related to reaction kinetics, heat transfer, and purification. mdpi.com The synthesis of the tridecyl precursor, 1-bromotridecane (B143060), also needs to be considered in terms of cost and availability. Research into more efficient and sustainable synthetic routes, such as continuous flow processes, could help to overcome these limitations.
Q & A
Q. What are the recommended methods for synthesizing and structurally characterizing 1-Tridecylpyridin-1-ium perchlorate?
- Methodological Answer : Synthesis typically involves alkylation of pyridine with 1-tridecyl bromide, followed by ion exchange with perchlorate salts. Structural confirmation requires X-ray crystallography using programs like SHELXL for refinement . Key parameters include monitoring bond distances (e.g., N–C bond in the pyridinium ring) and verifying perchlorate anion geometry (tetrahedral ClO₄⁻). Complementary techniques like FT-IR (C–H stretching at ~3100 cm⁻¹) and NMR (¹H NMR for alkyl chain integration) should corroborate purity .
Q. How can researchers detect and quantify perchlorate ions in samples containing this compound?
- Methodological Answer : Use liquid chromatography-mass spectrometry (LC/MS) with selective ion monitoring (SIM) at m/z 83 (ClO₃⁻ fragment) and 85 (³⁷Cl isotope). Confirmatory analysis should include isotopic ratio verification (³⁵Cl:³⁷Cl ≈ 3:1) to distinguish from interferences like sulfate. Internal standards (e.g., ¹⁸O-labeled perchlorate) improve accuracy . For environmental matrices, method detection limits (MDLs) as low as 0.02 µg/L are achievable with EPA-compliant protocols .
Advanced Research Questions
Q. How should experimental designs account for non-monotonic dose responses when studying thyroid disruption by this compound?
- Methodological Answer :
- Dose Selection : Include at least four dose levels (e.g., 10, 30, 100 ppm) spanning regulatory thresholds and compensatory ranges. Evidence from stickleback models shows thyroid follicle hyperplasia at low doses (10 ppm), masking hormone level changes .
- Endpoints : Combine hormone assays (T3/T4 ELISA) with histopathology (thyrocyte density, follicle count). Longitudinal sampling across developmental stages (e.g., larval, juvenile, adult) is critical, as effects may manifest post-exposure .
- Controls : Use perchlorate-free analogs (e.g., 1-Tridecylpyridin-1-ium chloride) to isolate anion-specific effects .
Q. What statistical approaches address non-detects in environmental monitoring of this compound degradation products?
- Methodological Answer :
- Data Handling : Apply maximum likelihood estimation (MLE) or Kaplan-Meier methods for left-censored data (non-detects below MDL). Replace non-detects with MDL/√2 for trend analysis but exclude values exceeding maximum detections to avoid bias .
- Modeling : Use mixed-effects models to account for spatial-temporal variability in groundwater studies. For example, U.S. Army Corps of Engineers’ EU2 well data showed decreasing perchlorate trends using seasonal Kendall tests .
Q. How can researchers resolve contradictions in dose-response data for gonadal effects of perchlorate salts?
- Methodological Answer :
- Mechanistic Studies : Pair in vivo models (e.g., stickleback) with in vitro assays (e.g., NIS inhibition in thyrocytes) to dissect direct vs. compensatory effects .
- Multi-Omics Integration : Transcriptomics (RNA-seq) of gonadal tissue can identify pathways (e.g., steroidogenesis) disrupted at subclinical doses. For example, perchlorate at 100 ppm advanced spermatogenic stages in males, independent of T4 levels .
Methodological Tables
Q. Table 1. LC/MS Parameters for Perchlorate Detection (Adapted from )
| Parameter | Setting |
|---|---|
| Column | IonPac AS20 (2 × 250 mm) |
| Mobile Phase | 50 mM NaOH in H₂O:MeOH (95:5) |
| Flow Rate | 0.3 mL/min |
| SIM Ions | m/z 83, 85 (ClO₃⁻ fragments) |
| Internal Standard | ¹⁸O-labeled perchlorate (m/z 87) |
Q. Table 2. Key Endpoints for Thyroid Histopathology (Adapted from )
| Endpoint | Measurement Technique | Significance |
|---|---|---|
| Follicle Hyperplasia | H&E staining, microscopy | Compensatory response to NIS inhibition |
| Thyrocyte Density | Cell counting per 100 µm² | Indicator of hypertrophy/apoptosis |
| Colloid Depletion | Periodic acid-Schiff (PAS) stain | Reflects hormone synthesis activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
